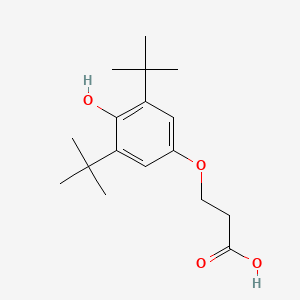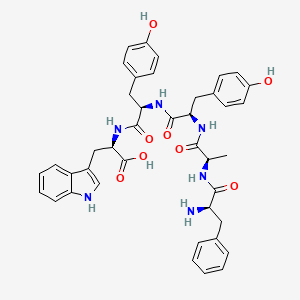![molecular formula C9H8N4O2S B12592284 2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)
2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, connected via a sulfanyl group to an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of 5-(2-Pyridinyl)-1,3,4-oxadiazole-2-thiol: This intermediate can be synthesized by reacting 2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate reactors, purification systems, and quality control measures to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic or acidic conditions.
Cyclization: Cyclization reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted acetamides.
Cyclization: Complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Wirkmechanismus
The mechanism of action of 2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Pyridinyl)-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole and pyridine rings but lacks the acetamide moiety.
N-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole and pyridine rings, along with the sulfanyl and acetamide groups, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H8N4O2S |
|---|---|
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,14) |
InChI-Schlüssel |
CDHNQNUYYJMRFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)


![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)

![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)
![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)
![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)





